![molecular formula C19H21BrN2O3 B14614793 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-54-2](/img/structure/B14614793.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Méthodes De Préparation
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization-azocoupling reaction. This method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azocoupling: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety .
Analyse Des Réactions Chimiques
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromine atom in the propanoate group can be substituted with other nucleophiles.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a dye or staining agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the context of its application, such as its role as a dye or therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar compounds include other azo compounds with different substituents on the aromatic rings. For example:
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Similar structure but with an ethoxy group instead of a butoxy group.
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Contains a methoxy group instead of a butoxy group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents .
Propriétés
Numéro CAS |
58586-54-2 |
|---|---|
Formule moléculaire |
C19H21BrN2O3 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
[4-[(4-butoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-14-24-17-8-4-15(5-9-17)21-22-16-6-10-18(11-7-16)25-19(23)12-13-20/h4-11H,2-3,12-14H2,1H3 |
Clé InChI |
FZDMADQAPYSNIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


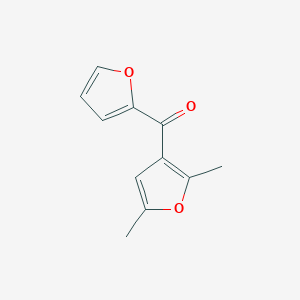
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
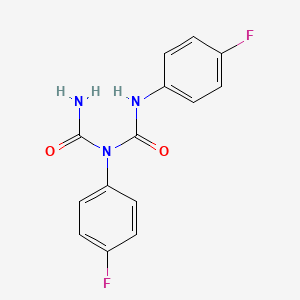
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
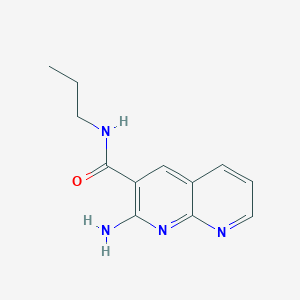
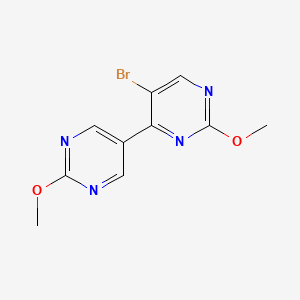
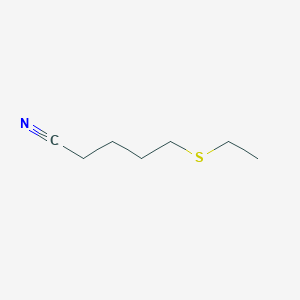
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
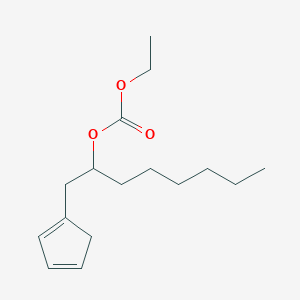
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
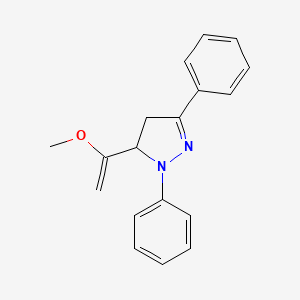
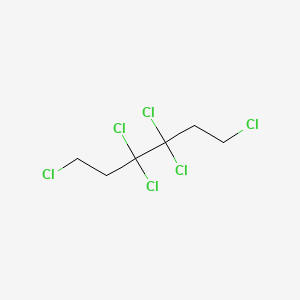
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
